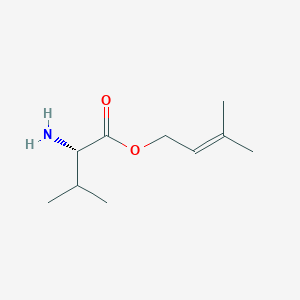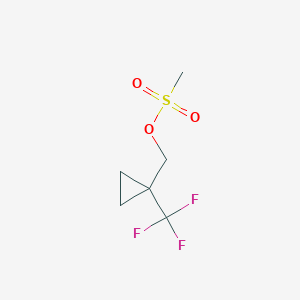
3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the cannabinoid receptors in the brain, and its chemical structure closely resembles that of the natural cannabinoid THC.
Aplicaciones Científicas De Investigación
Branched Chain Aldehydes in Foods
Branched aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal, are significant flavor compounds in various food products, including both fermented and non-fermented items. The production and degradation of these aldehydes from amino acids are well-documented, with a special focus on 3-methyl butanal's presence in different food products. Understanding the metabolic pathways of these compounds is crucial for controlling their formation to achieve desired levels in food, highlighting their importance in food science and technology (Smit, Engels, & Smit, 2009).
Isoacids in Ruminant Nutrition
Isoacids, including isobutyric, 2-methylbutyric, and isovaleric acid, play a significant role in the nutrition of ruminants. These compounds are produced in the digestive tracts of ruminants, primarily from the degradation products of amino acids like valine, isoleucine, leucine, and proline. They are used for the biosynthesis of these amino acids and higher branched-chain volatile fatty acids, affecting microbial fermentation positively and potentially influencing milk production and the performance of growing cattle (Andries, Buysse, Brabander, & Cottyn, 1987).
Metabolism and Toxicity of 2-Methylpropene
The metabolic fate and toxicity of 2-methylpropene (isobutene), a chemical used in the synthetic rubber industry, have been explored. It is metabolized to the primary metabolite 2-methyl-1,2-epoxypropane by liver tissue in both rodents and humans. Understanding its metabolic pathways and potential toxicity is crucial for assessing the risks associated with exposure to this compound (Cornet & Rogiers, 1997).
Methyl Farnesoate as a Crustacean Hormone
Methyl farnesoate (MF), a hormone in crustaceans, plays a critical role in regulating various physiological processes, including molting, reproduction, and metabolism. Its synthesis and secretion are regulated by specific peptides, indicating its significance as a hormone in crustacean biology (Nagaraju, 2007).
Di-Methyl Ether as an Alternative Fuel
The properties and application of di-methyl ether (DME) as a potential fuel for compression-ignition engines have been reviewed. DME's high cetane number and low auto-ignition temperature, combined with its soot-free combustion, make it a promising candidate for environmentally-friendly fuel in compression-ignition engines (Arcoumanis, Bae, Crookes, & Kinoshita, 2008).
Propiedades
IUPAC Name |
3-methylbut-2-enyl (2S)-2-amino-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-6-13-10(12)9(11)8(3)4/h5,8-9H,6,11H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHBCGXLUHNKFM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC=C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC=C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole;hydrochloride](/img/structure/B2767475.png)
![[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B2767476.png)



![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2767482.png)

![methyl 4-(2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2767489.png)

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2767491.png)
![2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole](/img/structure/B2767493.png)

![Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B2767495.png)

